2-(4-Bromophenyl)-1,3-oxathiolane
Overview
Description
2-(4-Bromophenyl)-1,3-oxathiolane is an organic compound that belongs to the class of oxathiolanes. This compound features a five-membered ring containing oxygen and sulfur atoms, with a bromophenyl group attached to the second carbon. The presence of the bromine atom and the oxathiolane ring imparts unique chemical properties to this compound, making it of interest in various fields of research and industry.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various biological targets, influencing their function and activity .
Mode of Action
It’s worth noting that the compound’s interaction with its targets could lead to changes in the biochemical processes within the cell .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, which is the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect .
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how 2-(4-Bromophenyl)-1,3-oxathiolane interacts with its targets and performs its function .
Biochemical Analysis
Biochemical Properties
Bromophenyl compounds are known to interact with various enzymes and proteins . The nature of these interactions often involves the formation of covalent bonds, with the bromine atom serving as a reactive site.
Cellular Effects
Bromophenyl compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Bromophenyl compounds are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Bromophenyl compounds are generally stable and do not degrade rapidly .
Dosage Effects in Animal Models
Bromophenyl compounds have been shown to exhibit dose-dependent effects .
Metabolic Pathways
Bromophenyl compounds are known to interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
Bromophenyl compounds are known to interact with various transporters or binding proteins .
Subcellular Localization
Bromophenyl compounds have been shown to localize in specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-1,3-oxathiolane typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzaldehyde with 2-mercaptoethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes cyclization to form the oxathiolane ring.
Reaction Conditions:
Reactants: 4-bromobenzaldehyde, 2-mercaptoethanol
Catalyst/Base: Sodium hydroxide
Solvent: Typically an alcohol such as ethanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as distillation or crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-1,3-oxathiolane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The sulfur atom in the oxathiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The oxathiolane ring can be reduced to form the corresponding thiolane derivative.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) in ether solvents.
Major Products Formed
Substitution Reactions: Formation of substituted derivatives such as 2-(4-aminophenyl)-1,3-oxathiolane.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of thiolane derivatives.
Scientific Research Applications
2-(4-Bromophenyl)-1,3-oxathiolane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)-1,3-thiazole: Similar structure but with a nitrogen atom replacing the oxygen in the ring.
2-(4-Bromophenyl)-1,3-dioxolane: Similar structure but with two oxygen atoms in the ring.
2-(4-Bromophenyl)-1,3-oxazoline: Similar structure but with a nitrogen atom replacing one of the sulfur atoms.
Uniqueness
2-(4-Bromophenyl)-1,3-oxathiolane is unique due to the presence of both oxygen and sulfur atoms in its ring structure, which imparts distinct chemical reactivity and biological activity compared to its analogs
Properties
IUPAC Name |
2-(4-bromophenyl)-1,3-oxathiolane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrOS/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4,9H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSWDFDFGUDMQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(O1)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80464787 | |
Record name | 1,3-Oxathiolane, 2-(4-bromophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80464787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77853-37-3 | |
Record name | 1,3-Oxathiolane, 2-(4-bromophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80464787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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